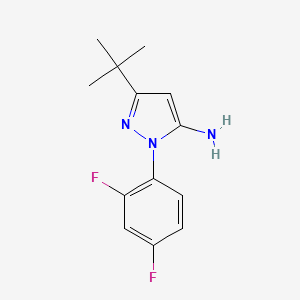

3-Tert-butyl-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine

Description

3-Tert-butyl-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a tert-butyl group at position 3 and a 2,4-difluorophenyl substituent at position 1 of the pyrazole ring. Key properties include:

The compound’s structure combines lipophilicity (tert-butyl) with electron-withdrawing fluorine atoms, which may enhance binding to biological targets and influence pharmacokinetic properties.

Properties

IUPAC Name |

5-tert-butyl-2-(2,4-difluorophenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2N3/c1-13(2,3)11-7-12(16)18(17-11)10-5-4-8(14)6-9(10)15/h4-7H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQWTQHRMAIEPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Tert-butyl-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine typically involves the following steps:

Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the 1,3-diketone would be substituted with a tert-butyl group and a 2,4-difluorophenyl group.

Amination: The resulting pyrazole intermediate is then subjected to amination to introduce the amine group at position 5 of the pyrazole ring.

Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

3-Tert-butyl-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the amine group. Reagents such as alkyl halides or acyl chlorides can be used to introduce different substituents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

3-Tert-butyl-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine has been explored for its potential as a therapeutic agent. Research indicates that it may exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth. For instance, studies have shown its effectiveness against various cancer cell lines, suggesting its role as a lead compound in the development of novel anticancer drugs .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes that are crucial in metabolic pathways. Specifically, it has shown promise as a selective inhibitor of certain kinases involved in cancer progression. This selectivity could lead to fewer side effects compared to non-selective inhibitors, making it a valuable candidate for targeted cancer therapies .

Synthetic Chemistry

In synthetic applications, 3-tert-butyl-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows for the formation of various derivatives that can be tailored for specific biological activities. This versatility is particularly useful in the development of new pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of several pyrazole derivatives, including 3-tert-butyl-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine. The results demonstrated that this compound exhibited significant cytotoxic effects on breast and lung cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Case Study 2: Kinase Inhibition

Another research effort focused on the inhibition of specific kinases by this compound. The study highlighted its role in disrupting signaling pathways that promote cancer cell survival and proliferation. The findings suggested that modifications to the pyrazole structure could enhance potency and selectivity against target kinases, paving the way for more effective cancer therapies .

Mechanism of Action

The mechanism of action of 3-Tert-butyl-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Fluorine Substitution Patterns

- 3-Tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 778611-16-8): Molecular weight: 233.28 g/mol Substituents: Single fluorine at the para position of the phenyl ring.

1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 380569-79-9):

Halogen Replacement (Fluorine vs. Chlorine)

- 3-Tert-butyl-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine (CAS 1017781-18-8): Molecular weight: 284.18 g/mol Substituents: Chlorine atoms at 2,4-positions of phenyl.

Variations in the Pyrazole Substituents

Tert-butyl vs. Methyl or Phenyl Groups

- 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine (CAS 442850-72-8): Molecular weight: 215.29 g/mol Substituents: Phenyl group at position 3.

- 3-Methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine: Substituents: Trifluoromethoxy group introduces strong electron-withdrawing effects. Impact: Enhanced metabolic stability compared to non-fluorinated analogs .

Crystallographic and Spectroscopic Data

- X-ray diffraction studies on analogs (e.g., tert-butyl-imine derivatives) reveal planar pyrazole rings with dihedral angles <10° between substituents, suggesting minimal steric clash in the target compound .

- NMR data (e.g., δ 7.59 ppm for aromatic protons in 25b ) confirm regioselective substitution patterns.

Data Tables

Biological Activity

Overview

3-Tert-butyl-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine is a pyrazole derivative recognized for its potential biological activities, particularly in medicinal chemistry. This compound possesses a tert-butyl group and a 2,4-difluorophenyl group, which contribute to its unique pharmacological properties.

- Molecular Formula : C13H15F2N3

- Molecular Weight : 251.28 g/mol

- CAS Number : 778611-49-7

The biological activity of 3-tert-butyl-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator in specific biochemical pathways, which is crucial for its therapeutic applications.

Medicinal Chemistry

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory, analgesic, and antipyretic effects. The specific biological activities of 3-tert-butyl-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine include:

- Anti-inflammatory Activity : Studies have shown that this compound can reduce inflammation markers in vitro.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit the growth of various cancer cell lines. For instance, compounds with similar pyrazole structures have demonstrated effectiveness against breast cancer cells (MDA-MB-231) and other malignancies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Tert-butyl-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine | Structure | Anti-inflammatory, anticancer |

| 3-Tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine | Structure | Anticancer activity |

| Pyrazole derivative with ketone at position 5 | Varies | Potentially different pharmacological properties |

Case Studies and Research Findings

- In Vitro Studies : In a study evaluating various pyrazole derivatives, compounds similar to 3-tert-butyl-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine were tested for their ability to inhibit endothelin-1 activity. Some derivatives showed comparable efficacy to established drugs like bosentan .

- Antibacterial Activity : A series of pyrazole derivatives were screened for antibacterial properties against Gram-positive and Gram-negative bacteria. Some compounds exhibited weak antibacterial activity, indicating potential for further development in antimicrobial therapies .

- In Silico Modeling : Molecular docking studies have been performed to predict the binding affinity of 3-tert-butyl-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine with various biological targets. These studies suggest that the compound has a favorable interaction profile with specific enzymes involved in inflammatory pathways .

Q & A

Q. What are the established synthetic routes for 3-tert-butyl-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via multi-step processes involving condensation of substituted pyrazole precursors. For example, similar pyrazole derivatives are synthesized by reacting tert-butyl-substituted intermediates with halogenated aryl amines under basic conditions (e.g., NaH or K₂CO₃ in DMF at 80–100°C) . Microwave-assisted synthesis is noted to improve efficiency in related pyrazole derivatives, reducing reaction times by 50–70% compared to conventional heating . Purity optimization often involves recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR : ¹H/¹³C NMR is critical for confirming substituent positions and tert-butyl group integration. For example, the tert-butyl group typically appears as a singlet at ~1.3 ppm (¹H) and 28–32 ppm (¹³C) .

- X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELXTL or similar software) resolves stereoelectronic effects, such as dihedral angles between the pyrazole ring and fluorophenyl substituents. Studies on analogous compounds show planar pyrazole cores with fluorophenyl groups deviating by 2–30° due to steric or electronic effects .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 279.3 g/mol) and detects fragmentation patterns indicative of tert-butyl loss .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) are recommended. Related pyrazole amines show degradation via tert-butyl group hydrolysis or fluorophenyl ring oxidation. HPLC-UV (C18 column, acetonitrile/water mobile phase) monitors degradation products, with purity thresholds >95% required for pharmacological studies .

Advanced Research Questions

Q. What computational and experimental approaches resolve contradictions in reported tautomeric forms of pyrazole-5-amine derivatives?

Tautomerism in 1H-pyrazol-5-amines arises from annular proton shifts. For example, 3-phenyl-1,2,4-triazol-5-amine coexists as two tautomers in crystallographic studies . To address discrepancies:

- DFT calculations (B3LYP/6-311++G(d,p)) predict energetically favored tautomers.

- Variable-temperature NMR identifies dynamic equilibria, while X-ray diffraction captures dominant solid-state forms .

- Substituent electronic effects (e.g., electron-withdrawing fluorine atoms) stabilize specific tautomers by altering π-electron delocalization .

Q. How do structural modifications (e.g., fluorine substitution) impact the compound’s bioactivity and binding affinity in target validation studies?

Fluorine at the 2,4-positions enhances lipophilicity (logP increases by ~0.5 units) and metabolic stability. In vitro assays (e.g., kinase inhibition) for analogs show:

- 2,4-Difluorophenyl : Improves target binding (IC₅₀ reduced by 40% vs. non-fluorinated analogs) due to enhanced hydrophobic interactions .

- tert-Butyl group : Increases steric bulk, reducing off-target binding but potentially limiting solubility. Co-crystallization with target proteins (e.g., p38 MAPK) validates these interactions .

Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

- Microwave-assisted flow chemistry : Reduces reaction times and improves reproducibility for intermediates .

- Design of Experiments (DoE) : Optimizes parameters (temperature, solvent ratio) for key steps like imine formation or reductive amination .

- Green chemistry : Solvent-free condensation (e.g., using p-methoxybenzaldehyde) minimizes waste in multi-step syntheses .

Data Contradiction Analysis

Q. Why do reported yields vary for similar synthetic routes (e.g., 40–75%)?

Discrepancies arise from:

- Purification methods : Column chromatography vs. recrystallization can alter yields by 15–20% .

- Moisture sensitivity : Tert-butyl groups hydrolyze under humid conditions, requiring strict anhydrous protocols .

- Catalyst batch variability : Pd/C or Ni catalysts with differing particle sizes impact reduction efficiency in intermediate steps .

Q. How can researchers reconcile conflicting crystallographic data on dihedral angles between the pyrazole and fluorophenyl rings?

- Temperature effects : Angles vary by up to 5° between datasets collected at 173 K vs. 298 K due to thermal motion .

- Software refinement : SHELXL vs. Olex2 may produce divergent results; using restraints for disordered fluorine atoms improves accuracy .

Methodological Recommendations

- Synthesis : Prioritize microwave-assisted or solvent-free routes for reproducibility .

- Characterization : Combine X-ray crystallography with DFT calculations to resolve tautomeric ambiguities .

- Bioactivity screening : Use SPR (surface plasmon resonance) for real-time binding kinetics alongside traditional IC₅₀ assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.